N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide: is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the core pyridazinone structure This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenethyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be applied to the pyridazinone ring, potentially leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under various conditions.
Major Products Formed:
Oxidation: 4-Methoxyphenylacetic acid, 4-Methoxyphenylacetone.
Reduction: 4-Methoxyphenethylamine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a potential inhibitor of specific enzymes.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its structural similarity to other bioactive molecules may make it a candidate for drug development.
Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
N-(4-methoxyphenethyl)-2-(2-methyl-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness: N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide stands out due to its specific substitution pattern on the phenethyl group and the pyridazinone ring. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-3-8-16(21)19(18-12)11-15(20)17-10-9-13-4-6-14(22-2)7-5-13/h3-8H,9-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUYTUURGDYPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.